(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate and its derivatives serve as key intermediates in the synthesis of various biologically active compounds. For instance, its derivative, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is crucial in synthesizing CP-690550, a potent protein kinase inhibitor. This synthesis route has potential industrial applications due to its mild conditions and high yields (Hao et al., 2011). Additionally, another derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, is formed through a reaction involving (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine, showcasing its utility in chemical synthesis (Richter et al., 2009).
Intermediate in Drug Synthesis
The compound also plays a role as a key intermediate in synthesizing therapeutic drugs. Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative of the compound, is a pivotal intermediate in creating Vandetanib, a medication used in treating certain types of cancer (Wang et al., 2015).
Structural Analysis and Characterization
The compound and its derivatives are extensively studied for their molecular structure and characteristics. Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. Its crystal structure was also determined via single crystal X-ray diffraction analysis, contributing valuable structural information (Moriguchi et al., 2014).
Pharmaceutical Research Building Blocks
In pharmaceutical research, this compound derivatives are important building blocks. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized for its molecular structure. It was then subjected to in vitro antibacterial and anthelmintic activity tests, showing moderate anthelmintic activity, highlighting its potential in pharmaceutical development (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRZYWPCHJFVKP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132781 | |
Record name | 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349699-81-5 | |
Record name | 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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